1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate

Descripción

Crystallographic Analysis of Molecular Configuration

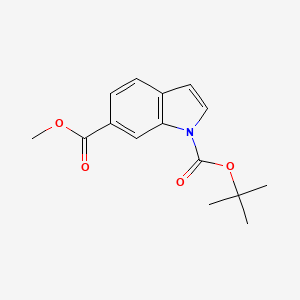

The crystallographic structure of this compound reveals a planar indole core system with specific substitution patterns that influence its overall molecular geometry. The compound exists with Chemical Abstracts Service registry numbers 957127-83-2 and 354587-63-6, indicating its established identity in chemical databases. The molecular architecture features a tert-butyl protecting group attached to the nitrogen atom at position 1 of the indole ring, while a methyl ester group occupies position 6, creating a dicarboxylate functionality that significantly impacts the compound's three-dimensional structure.

The spatial arrangement of the molecule demonstrates the characteristic planarity of the indole heterocyclic system, with the tert-butyl group extending away from the ring plane to minimize steric hindrance. Crystallographic data from similar indole derivatives suggests that the compound likely adopts a conformation where the carbonyl groups are oriented to optimize intermolecular interactions while maintaining structural stability. The presence of two ester functionalities creates multiple sites for potential hydrogen bonding and dipolar interactions, which influence crystal packing arrangements and solid-state properties.

The InChI key IYYAAIGPQOLNLY-UHFFFAOYSA-N provides a unique identifier for the compound's connectivity, while the SMILES notation CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC describes the systematic connectivity pattern. These structural descriptors confirm the presence of the tert-butyl carbamate protection at the indole nitrogen and the methyl ester substitution at the 6-position of the aromatic ring system.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the compound's structural integrity. The tert-butyl protecting group typically exhibits a distinctive singlet at approximately 1.7 parts per million, integrating for nine protons, which serves as a diagnostic signal for the presence of the tert-butoxycarbonyl functionality.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the substituted indole ring system, with the 6-position carboxylate substitution creating specific splitting patterns and chemical shift values that distinguish this compound from other indole derivatives. The methyl ester group appears as a singlet around 3.9-4.0 parts per million, integrating for three protons, providing additional structural confirmation. Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the carbon framework, revealing distinct signals for the carbonyl carbons of both ester functionalities.

Infrared spectroscopy demonstrates characteristic absorption bands that correspond to the functional groups present in the molecule. The carbonyl stretching frequencies appear in the expected regions, with the carbamate carbonyl typically observed around 1740 wavenumbers and the aromatic ester carbonyl showing absorption near 1717 wavenumbers. These spectroscopic signatures provide definitive evidence for the dicarboxylate nature of the compound and confirm the presence of both protecting group and ester functionalities.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the indole chromophore, modified by the electron-withdrawing effects of the ester substituents. The absorption characteristics reflect the extended conjugation system of the indole ring and provide information about the electronic properties that influence the compound's reactivity and stability under various conditions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 275, consistent with the calculated molecular weight of the compound. The fragmentation pattern typically involves initial loss of the tert-butyl group, resulting in a characteristic base peak or prominent ion corresponding to the loss of 57 mass units.

The fragmentation behavior demonstrates the relative stability of the indole core system compared to the labile tert-butyl protecting group. Secondary fragmentation often involves loss of the methyl ester functionality, providing additional structural confirmation through the observation of ions corresponding to sequential losses of functional groups. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment.

High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation, with the exact mass calculated as 275.115758 atomic mass units for the compound. The mass spectrometric data supports the proposed molecular formula C₁₅H₁₇NO₄ and provides additional validation of the structural assignment through comparison with theoretical isotope patterns and fragmentation predictions.

Computational Modeling of Electronic Structure

Computational analysis of this compound reveals important electronic properties that govern its chemical behavior and reactivity patterns. Theoretical calculations indicate specific electronic distribution patterns within the indole ring system, influenced by the electron-withdrawing effects of the ester substituents and the electron-donating characteristics of the nitrogen protection. The topological polar surface area of 42.23 square angstroms reflects the compound's hydrogen bonding potential and membrane permeability characteristics.

The calculated partition coefficient (LogP) value of 3.40292 indicates moderate lipophilicity, suggesting favorable characteristics for organic synthesis applications and potential biological interactions. This parameter reflects the balance between the hydrophilic ester functionalities and the lipophilic tert-butyl and aromatic components of the molecule. The hydrogen bond acceptor count of two and donor count of one provide insights into the compound's potential for intermolecular interactions and solubility characteristics.

Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which influence the compound's reactivity toward electrophilic and nucleophilic reagents. The electronic structure analysis demonstrates how the substitution pattern affects the electron density distribution throughout the indole ring system, with implications for regioselectivity in chemical transformations.

Conformational analysis through computational methods elucidates the preferred spatial arrangements of the tert-butyl and methyl ester groups relative to the indole plane. These calculations provide insights into the steric factors that influence the compound's chemical behavior and help predict optimal reaction conditions for synthetic applications. The rotatable bond count of one indicates relatively restricted conformational flexibility, primarily associated with the methyl ester group rotation.

Propiedades

IUPAC Name |

1-O-tert-butyl 6-O-methyl indole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYAAIGPQOLNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609944 | |

| Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354587-63-6, 957127-83-2 | |

| Record name | 1-(1,1-Dimethylethyl) 6-methyl 1H-indole-1,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354587-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

A common starting material is methyl 1H-indole-6-carboxylate , which can be synthesized or purchased. This compound serves as the scaffold for further functionalization.

Introduction of the tert-Butyl Group at Nitrogen (Position 1)

The tert-butyl ester group at the nitrogen is typically introduced via alkylation using tert-butyl bromoacetate under basic conditions:

- Sodium hydride (NaH) is used as a base to deprotonate the indole nitrogen.

- The resulting anion reacts with tert-butyl bromoacetate to form the N-tert-butyl ester.

- Reaction conditions: Room temperature, in solvents such as dimethylformamide (DMF), with stirring for 30–60 minutes.

- Workup involves extraction with ethyl acetate, washing, drying, and purification by column chromatography.

- Yields reported are high, often around 90%.

Methyl Ester Group at Position 6

The methyl ester at position 6 is generally retained from the starting methyl 1H-indole-6-carboxylate or introduced via esterification of the corresponding carboxylic acid:

- Esterification can be performed using methyl iodide or methanol under acidic or basic catalysis.

- The methyl ester group is stable under the conditions used for tert-butyl ester introduction.

Alternative Synthetic Routes

- Some methods involve the bromination or iodination of the indole ring at other positions followed by substitution reactions to introduce various functional groups, but for this compound, direct alkylation and esterification are preferred for selectivity and yield.

Reaction Conditions and Optimization

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes:

- NMR Spectroscopy: To confirm substitution pattern and purity.

- Mass Spectrometry: To verify molecular weight (e.g., m/z 450 for the tert-butyl derivative).

- Melting Point and Elemental Analysis: For further confirmation.

Research Findings and Notes

- The tert-butyl group acts as a protecting group for the indole nitrogen, enhancing stability during subsequent synthetic steps.

- The methyl ester at position 6 is crucial for biological activity and solubility properties.

- The synthetic route is adaptable for scale-up with optimization of reaction times and temperatures to maximize yield and purity.

- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or ring halogenation.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups such as halides or nitro groups .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of indole, including 1-tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate, exhibit promising antimicrobial activities. The following table summarizes relevant findings:

| Compound | Activity | Reference |

|---|---|---|

| Indole Derivatives | Anti-tubercular activity against Mycobacterium tuberculosis | |

| This compound | Potential as a scaffold for drug development |

The compound's mechanism of action may involve disruption of bacterial membranes or inhibition of critical enzymes involved in cell wall synthesis.

In Silico Studies

Recent computational studies have highlighted the potential of indole derivatives in drug design. Molecular docking studies suggest that these compounds can effectively bind to targets such as:

- DprE1 Enzyme : Involved in mycobacterial cell wall synthesis, making it a crucial target for anti-tubercular drugs. The binding affinities indicate strong interactions that could lead to effective inhibition .

Case Studies

Several case studies have focused on the application of indole derivatives in drug discovery:

- Anti-Tubercular Activity : A series of indole-based compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results showed significant inhibition rates, with some compounds demonstrating IC50 values in the low micromolar range .

- Molecular Docking Analysis : Studies involving molecular docking simulations have indicated that certain modifications to the indole structure enhance binding affinity to the DprE1 enzyme. This suggests a pathway for optimizing these compounds for better therapeutic effects .

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, indole derivatives may inhibit enzymes involved in cancer cell proliferation, leading to their use in anticancer therapies .

Comparación Con Compuestos Similares

Positional Isomers: 5-Methyl vs. 6-Methyl Substitution

- 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate (CAS: 52578-60-6): Shares the same molecular formula (C₁₅H₁₇NO₄) but differs in the methyl ester position (5- instead of 6-). Structural isomerism may lead to differences in electronic distribution, solubility, and reactivity. For instance, the 5-methyl isomer could exhibit altered steric hindrance in substitution reactions compared to the 6-methyl derivative .

Saturated Ring Derivatives: Dihydroindole Analogs

- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (CAS: 272438-11-6, 1220039-51-9): Features a saturated indoline ring (2,3-dihydroindole), increasing molecular weight to 277.32 g/mol (C₁₅H₁₉NO₄).

Heterocycle Variants: Indazole Derivatives

- 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS: 1126424-50-7):

Substituent Effects: Halogenated and Functionalized Derivatives

Halogen-Substituted Analogs

- 3-Bromo Derivative (CAS: 479552-81-3): Molecular formula C₁₅H₁₆BrNO₄ (MW: 354.20 g/mol). Bromine introduces steric bulk and enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Purity is typically 97% .

- 3-Iodo Derivative (CAS: 850374-94-6): C₁₅H₁₆INO₄ (MW: 401.19 g/mol).

Boronate and Cyano Derivatives

- 3-Boronic Acid Pinacol Ester (CAS: 2377609-81-7): C₂₁H₂₈BNO₆ (MW: 401.26 g/mol). The boronate group facilitates Suzuki couplings, making this derivative a key intermediate in synthesizing biaryl structures .

- 3-Cyano Derivatives (e.g., CAS: 916522-63-9): Cyano groups introduce polarity, improving solubility in polar solvents. They also serve as precursors for tetrazole or amide formations in medicinal chemistry .

Solubility and Stability

- The parent compound’s solubility in DMSO (10 mM stock solutions) contrasts with halogenated analogs, which may require alternative solvents due to increased hydrophobicity .

- Stability varies: dihydroindole derivatives (e.g., 2,3-dihydroindole) are less prone to oxidation than aromatic indoles .

Data Tables

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | 354587-63-6 | C₁₅H₁₇NO₄ | 275.3 | Parent compound |

| 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | 52578-60-6 | C₁₅H₁₇NO₄ | 275.31 | 5-Methyl isomer |

| 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | 272438-11-6 | C₁₅H₁₉NO₄ | 277.32 | Saturated ring |

| 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | 1126424-50-7 | C₁₄H₁₆N₂O₄ | 292.29 | Indazole core |

| 1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate | 479552-81-3 | C₁₅H₁₆BrNO₄ | 354.20 | Bromine substituent |

Table 2: Substituent Impact on Properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate using cross-coupling reactions?

- Methodology : Utilize Suzuki-Miyaura coupling for introducing substituents to the indole scaffold. Key parameters include:

- Catalyst selection : Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand .

- Reaction conditions : Sodium carbonate (Na₂CO₃) as a base, anhydrous solvents (e.g., THF or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

- Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) .

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

- Methodology :

- Liquid-liquid extraction : Separate organic and aqueous phases using dichloromethane (DCM) or ethyl acetate.

- Membrane technologies : Employ nanofiltration or reverse osmosis for solvent recovery and impurity removal .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance yield and purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Use ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) to confirm substituent positions and ester group integration .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational methods improve reaction path design for derivatives of this compound?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for cross-coupling reactions .

- Reaction path search : Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways and intermediates .

- Feedback loops : Integrate experimental data (e.g., yields, selectivity) into computational models to refine predictions .

Q. What strategies mitigate environmental risks associated with this compound?

- Methodology :

- Aquatic toxicity assessment : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201) to determine EC₅₀ values .

- Waste disposal : Use activated carbon filtration to adsorb residual compounds before incineration .

- Biodegradability studies : Perform OECD 301B tests to evaluate microbial degradation under aerobic conditions .

Q. How can factorial design optimize reaction conditions for synthesizing indole-dicarboxylate derivatives?

- Methodology :

- Design of Experiments (DoE) : Apply a 2³ factorial design to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF) .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts .

- Statistical validation : Use ANOVA to identify significant factors (p < 0.05) and refine reaction protocols .

Q. What reactor designs enhance scalability for indole-dicarboxylate synthesis?

- Methodology :

- Continuous-flow reactors : Improve heat/mass transfer and reduce reaction time compared to batch systems .

- Microreactors : Enable precise control of stoichiometry and residence time for hazardous intermediates .

- Process simulation : Use Aspen Plus® to model kinetics and optimize pressure/temperature profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.